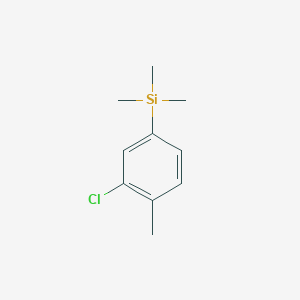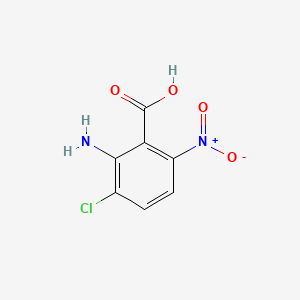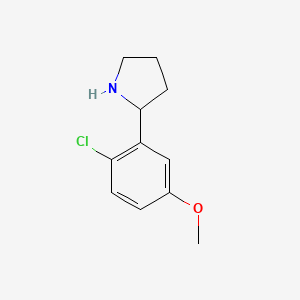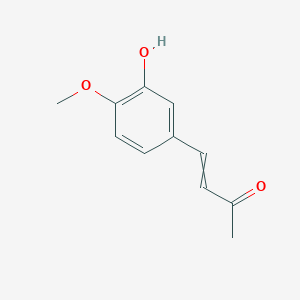
2-Fluoro-6-nitrothioanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-nitrothioanisole is an organic compound with the molecular formula C7H6FNO3S. It belongs to the class of nitroaromatic compounds and is characterized by the presence of a fluorine atom, a nitro group, and a thioether linkage on a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrothioanisole typically involves the nitration of 2-fluorothioanisole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the ortho position relative to the fluorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-nitrothioanisole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Aliphatic amines, thiols, base catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Fluoro-6-aminothioanisole.
Substitution: 2-Amino-6-nitrothioanisole, 2-Thio-6-nitrothioanisole.
Oxidation: 2-Fluoro-6-nitrosulfoxide, 2-Fluoro-6-nitrosulfone.
Applications De Recherche Scientifique
2-Fluoro-6-nitrothioanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-nitrothioanisole is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the fluorine atom and thioether linkage can engage in substitution and oxidation reactions. These chemical properties enable the compound to interact with biological molecules and pathways, potentially leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-nitrothioanisole: Similar structure but with the nitro group at the para position relative to the fluorine atom.
2-Methyl-4-nitroanisole: Contains a methyl group instead of a fluorine atom.
2-Halogeno-4-nitroanisoles: Includes compounds with other halogens (e.g., chlorine, bromine) instead of fluorine.
Uniqueness
2-Fluoro-6-nitrothioanisole is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the thioether linkage further differentiates it from other nitroaromatic compounds, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H6FNO2S |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-fluoro-2-methylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 |
Clé InChI |
UQBIZYNPYQZLRI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


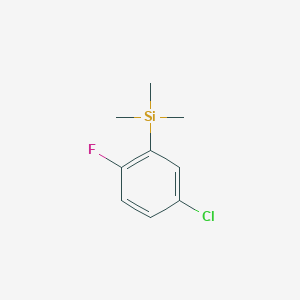
![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

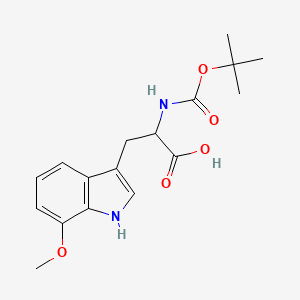
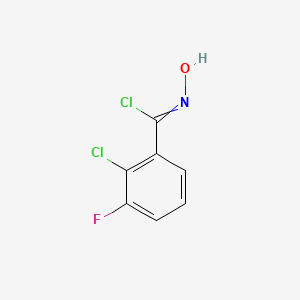
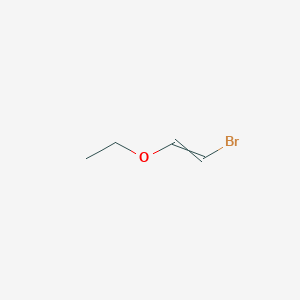
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

